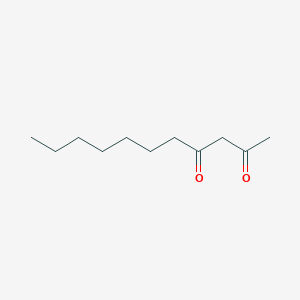
Undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane-2,4-dione is a chemical compound with a unique structure that includes a spirocyclic framework This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of undecane-2,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of monosubstituted benzenamine with 1,5-dioxaspiro[5.5]this compound in an ethanol solution of trimethoxymethane . The reaction is carried out at reflux temperature for a specified duration, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Undecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dione functional groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Undecane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable in the study of spirocyclic compounds and their properties.
In biology and medicine, this compound derivatives have shown potential as antifungal, insecticidal, and antitumor agents . These compounds are also being investigated for their use as herbicides with low toxicity to microorganisms .
In industry, this compound is used in the development of optical materials and catalysts . Its ability to form stable spirocyclic structures makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the dione functional groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the observed biological activities.
The molecular targets of this compound and its derivatives include enzymes and receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antitumor effects could be due to the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Undecane-2,4-dione can be compared with other spirocyclic compounds, such as 1,5-dioxaspiro[5.5]this compound and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity.
Similar Compounds:- 1,5-Dioxaspiro[5.5]this compound
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds. Its ability to form stable spirocyclic structures with diverse functional groups makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
25826-10-2 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
undecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |
Clave InChI |
PZMFITAWSPYPDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
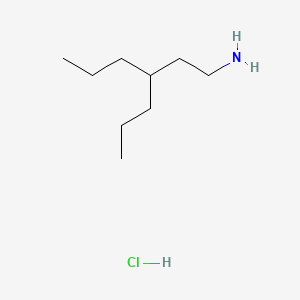
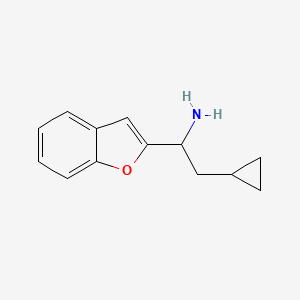
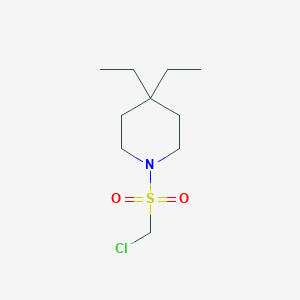
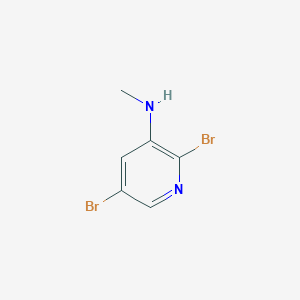
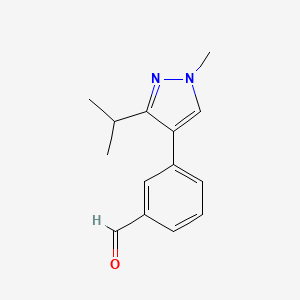
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
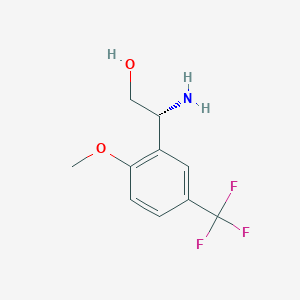
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
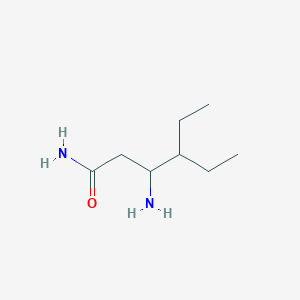
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
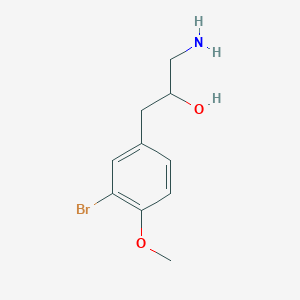
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
